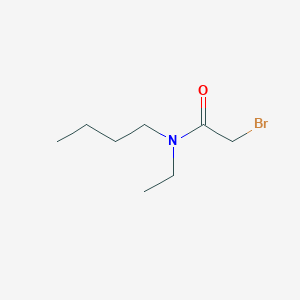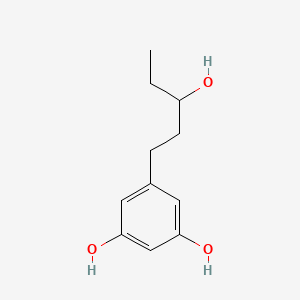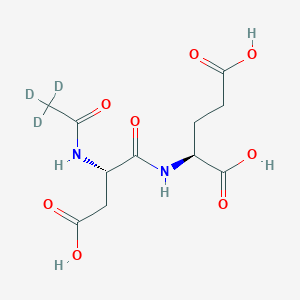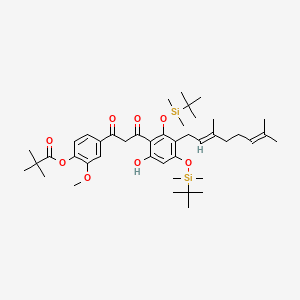
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is a synthetic compound that combines the structural features of Cannflavin A, a flavonoid found in cannabis, with tert-Butyldimethylsilyl groups and pivalate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like imidazole to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-Butyldimethylsilyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as tetrabutylammonium fluoride for deprotection of silyl groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory and antioxidant properties, similar to those of Cannflavin A.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate inflammation and oxidative stress. The tert-Butyldimethylsilyl groups may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Cannflavin A: The parent compound, known for its anti-inflammatory properties.
tert-Butyldimethylsilyl-protected compounds: These compounds share the silyl protection feature, which enhances stability.
Pivalate esters: Compounds with pivalate ester groups, known for their use in protecting hydroxyl groups during synthesis.
Uniqueness
2,4-bis((tert-Butyldimethylsilyl)oxy)-3-oxopropanoyl Cannflavin A Pivalate is unique due to its combination of Cannflavin A’s biological activity with the chemical stability provided by tert-Butyldimethylsilyl groups and pivalate esters. This makes it a versatile compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C43H66O8Si2 |
|---|---|
Peso molecular |
767.1 g/mol |
Nombre IUPAC |
[4-[3-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]-3-oxopropanoyl]-2-methoxyphenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C43H66O8Si2/c1-28(2)19-18-20-29(3)21-23-31-36(50-52(14,15)42(7,8)9)27-34(46)38(39(31)51-53(16,17)43(10,11)12)33(45)26-32(44)30-22-24-35(37(25-30)48-13)49-40(47)41(4,5)6/h19,21-22,24-25,27,46H,18,20,23,26H2,1-17H3/b29-21+ |
Clave InChI |
ICOVXGDRVTYNTQ-XHLNEMQHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canónico |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)CC(=O)C2=CC(=C(C=C2)OC(=O)C(C)(C)C)OC)O)O[Si](C)(C)C(C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


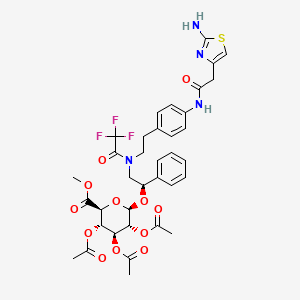
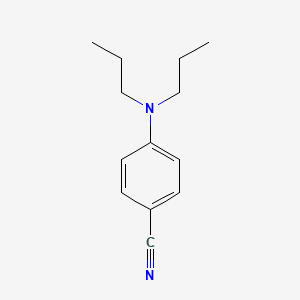
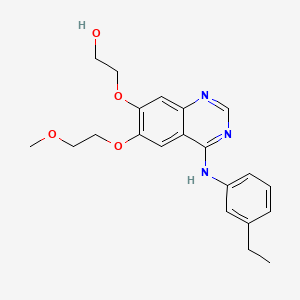
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
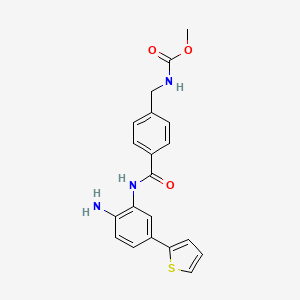
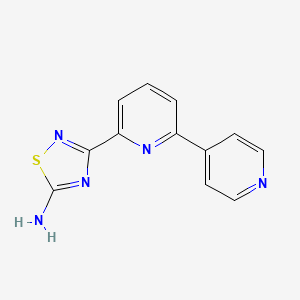
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
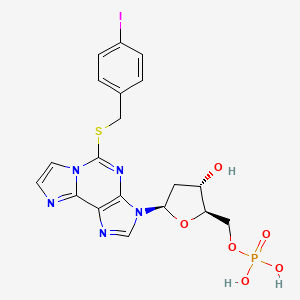
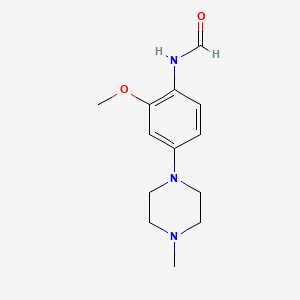
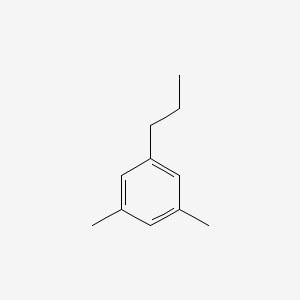
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
